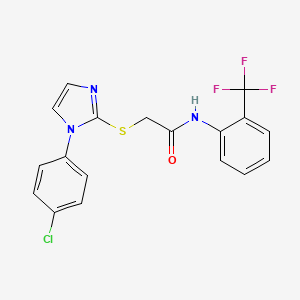

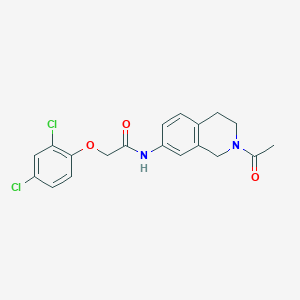

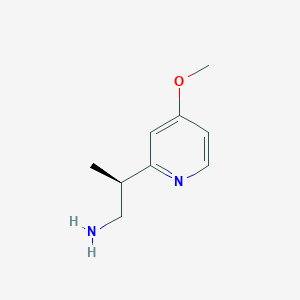

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Compounds with similar naphthyridine cores are synthesized through various methods, including microwave-assisted synthesis, which is efficient for creating pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity (Insuasty et al., 2013). This method is notable for its efficiency and the ability to produce compounds with significant biological activities.

Molecular Structure Analysis

The molecular structure of compounds like N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be analyzed through computational and experimental methods, including X-ray crystallography and computational chemistry techniques. These methods help in understanding the stereochemistry and molecular conformations critical for their biological activities.

Chemical Reactions and Properties

The chemical reactivity of naphthyridine derivatives often involves interactions with cellular targets, leading to potential therapeutic effects. For instance, derivatives synthesized for their antibacterial and anticancer activities undergo specific reactions with biological molecules, influencing their mechanism of action (Egawa et al., 1984).

Scientific Research Applications

Antitumor Activity

One study investigated the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, which showed potential antitumor activity. Compound 4g, derived from a similar class, demonstrated remarkable activity against 57 cancer cell lines, with GI(50) values ranging from 1.48 to 9.92 μM in in vitro assays, indicating its potential as an antitumor agent (Insuasty et al., 2013).

Antibacterial Agents

Another study synthesized pyridonecarboxylic acids as antibacterial agents, including derivatives similar to the compound of interest. Among these, certain compounds showed greater antibacterial activity than enoxacin, suggesting their promise as antibacterial agents (Egawa et al., 1984).

Synthesis of Novel Compounds

Further research focused on the efficient synthesis of novel diarylpyridopyrimidines, indicating the versatility of related compounds in synthesizing new molecules with potential biological activities (Vijayakumar et al., 2014).

Serotonin 5-HT3 Receptor Antagonists

A study prepared novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds by microwave irradiation. Among these, a compound showed favorable 5-HT3 receptor antagonism in Guinea pig ileum, highlighting its potential as a 5-HT3 receptor antagonist (Mahesh et al., 2004).

Polyamide Synthesis Involving Uracil and Adenine

Another application involved the synthesis of polyamides containing uracil and adenine through reactions with dimethyl methylenesuccinate. These polyamides, characterized by their water solubility and molecular weights, have implications for materials science and bioengineering (Hattori & Kinoshita, 1979).

properties

IUPAC Name |

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c1-11-9-15(26)23-19(21-11)25-7-4-13(5-8-25)22-17(27)14-10-12-3-2-6-20-16(12)24-18(14)28/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,22,27)(H,20,24,28)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIRNMPVAGOOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)